1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group attached to a morpholine ring and a methoxy-methylphenyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with morpholine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced thiourea derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This compound may also interfere with signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isothiocyanate: Shares the methoxy-methylphenyl group but differs in the functional group attached to the phenyl ring.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the nitrogen atom.
Thiourea derivatives: Compounds with the thiourea group but different aromatic or aliphatic substituents
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-morpholin-4-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-10-3-4-12(17-2)11(9-10)14-13(19)15-16-5-7-18-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYBWRZLNEMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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